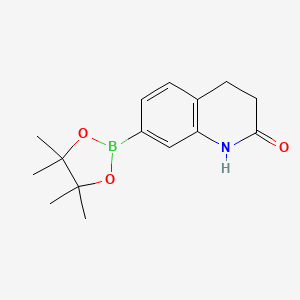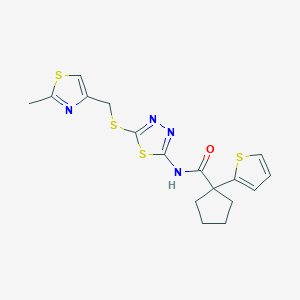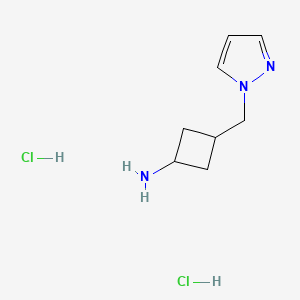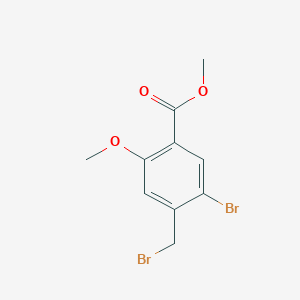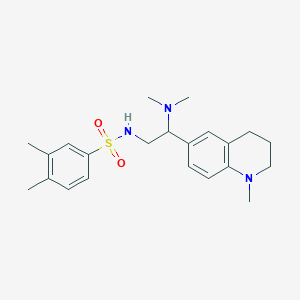
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity and Mechanisms
This compound and its derivatives have been explored for their antitumor activities. Studies have shown that certain analogues exhibit significant antitumor activities against a variety of tumor cells, including human melanoma, ovarian carcinoma, and murine leukemia. These compounds interact with DNA, potentially through intercalation, and may target topoisomerase enzymes, which are crucial for DNA replication and cell division. The structural modifications on the compound, such as amino and acylamino groups, have shown to influence its potency against tumor cells and cardiotoxicity, with some derivatives displaying low cardiotoxicity relative to cytotoxicity (S. M. Sami et al., 1995), (S. M. Sami et al., 1996).
Synthesis and Chemical Properties
Research on the synthesis of N-containing heterocycles has led to the development of protocols based on cyclocarbonylative Sonogashira reactions. These methods facilitate the synthesis of compounds with potential biological activities, showcasing the versatility of the chemical framework for generating biologically active molecules. Such synthetic routes offer insights into the chemical properties of these compounds and their potential applications in medicinal chemistry (L. Aronica et al., 2016).
Inhibitory Activity on Protein Kinases
Isoquinolinesulfonamides, including derivatives of the mentioned compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors selectively target these kinases, which play pivotal roles in cell signaling pathways. Such activity suggests the potential for these compounds to modulate cell functions and provides a basis for developing therapeutic agents targeting diseases associated with dysregulated kinase activity (H. Hidaka et al., 1984).
Interaction with Carbonic Anhydrases
The compound and its derivatives have also been studied for their interactions with human carbonic anhydrases (hCAs), enzymes involved in maintaining pH balance in tissues and organs. Studies have shown that isoquinolinesulfonamides can inhibit hCAs with selectivity toward certain isozymes, which could have therapeutic implications for conditions like cancer and glaucoma. The detailed understanding of inhibitor binding modes offers valuable insights for the design of selective inhibitors for therapeutically relevant hCAs (P. Mader et al., 2011).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-10-20(13-17(16)2)28(26,27)23-15-22(24(3)4)19-9-11-21-18(14-19)7-6-12-25(21)5/h8-11,13-14,22-23H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCAKIKMQRAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3,5-bis(trifluoromethyl)phenyl]-1-(4-chlorobenzoyl)thiourea](/img/structure/B2693504.png)
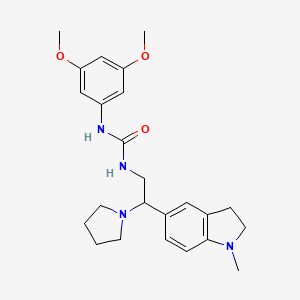
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2693508.png)
![2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole](/img/structure/B2693509.png)
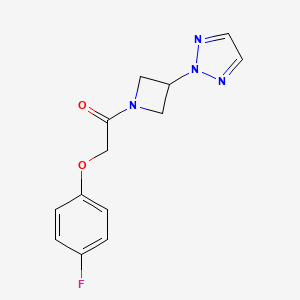
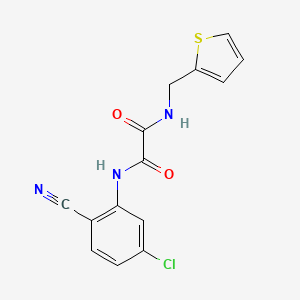
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
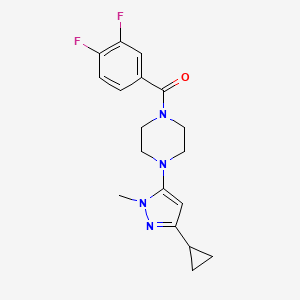
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
